Acetanilide, 3'-((bis(2-bromoethyl)amino)methyl)-4'-ethoxy- Acetanilide, 3'-((bis(2-bromoethyl)amino)methyl)-4'-ethoxy-
Brand Name: Vulcanchem
CAS No.: 56266-58-1
VCID: VC20495802
InChI: InChI=1S/C15H22Br2N2O2/c1-3-21-15-5-4-14(18-12(2)20)10-13(15)11-19(8-6-16)9-7-17/h4-5,10H,3,6-9,11H2,1-2H3,(H,18,20)
SMILES:
Molecular Formula: C15H22Br2N2O2
Molecular Weight: 422.15 g/mol

Acetanilide, 3'-((bis(2-bromoethyl)amino)methyl)-4'-ethoxy-

CAS No.: 56266-58-1

Cat. No.: VC20495802

Molecular Formula: C15H22Br2N2O2

Molecular Weight: 422.15 g/mol

* For research use only. Not for human or veterinary use.

Acetanilide, 3'-((bis(2-bromoethyl)amino)methyl)-4'-ethoxy- - 56266-58-1

Specification

CAS No. 56266-58-1
Molecular Formula C15H22Br2N2O2
Molecular Weight 422.15 g/mol
IUPAC Name N-[3-[[bis(2-bromoethyl)amino]methyl]-4-ethoxyphenyl]acetamide
Standard InChI InChI=1S/C15H22Br2N2O2/c1-3-21-15-5-4-14(18-12(2)20)10-13(15)11-19(8-6-16)9-7-17/h4-5,10H,3,6-9,11H2,1-2H3,(H,18,20)
Standard InChI Key NORHZSMKLTXYEU-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=C(C=C1)NC(=O)C)CN(CCBr)CCBr

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three critical components:

  • Acetanilide Core: A phenylacetamide framework, historically associated with analgesic and antipyretic activity .

  • Bis(2-bromoethyl)amino-methyl Group: A nitrogen-centered moiety bonded to two 2-bromoethyl chains, introducing alkylating potential due to bromine’s electrophilic nature .

  • 4'-Ethoxy Substituent: An ethoxy group at the para position relative to the acetamide, which may influence solubility and metabolic stability .

This configuration positions the compound within a niche class of brominated anilides, distinct from simpler analgesics like acetaminophen or earlier acetanilide derivatives . The presence of bromine atoms enhances its reactivity, particularly in nucleophilic substitution reactions, which could underpin its interactions with biological macromolecules .

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility due to the hydrophobic acetanilide core, though the ethoxy group may enhance solubility in polar organic solvents like acetone or ethanol .

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, with bromoethyl groups prone to elimination reactions forming ethylene bridges.

Spectroscopic Characteristics

  • NMR: Diagnostic signals include a singlet for the acetamide methyl group (~2.1 ppm), triplet peaks for bromoethyl protons (~3.4–3.8 ppm), and aromatic resonances from the ethoxy-substituted phenyl ring (~6.8–7.2 ppm).

  • Mass Spectrometry: Expected molecular ion peak at m/z 463.9 (C₁₅H₂₁Br₂N₂O₂), with fragmentation patterns revealing loss of bromoethyl groups (-C₂H₄Br).

Biological and Toxicological Implications

Comparative Toxicity Profile

CompoundKey Structural FeaturesToxicity Considerations
AcetanilideBasic phenylacetamideMethemoglobinemia, hepatotoxicity
3'-((bis(2-bromoethyl)amino)methyl)-4'-ethoxy-Bromoethyl alkylators, ethoxy groupPredicted genotoxicity, nephrotoxicity
ChlorambucilNitrogen mustard analogMyelosuppression, carcinogenicity

This comparison highlights the compound’s unique risk profile, blending acetanilide-derived metabolic challenges with alkylator-mediated cytotoxicity.

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